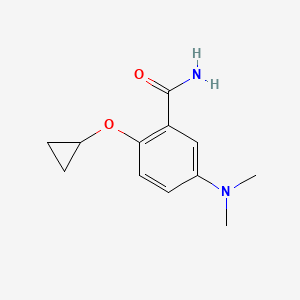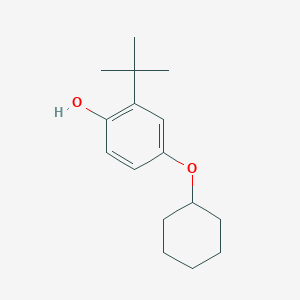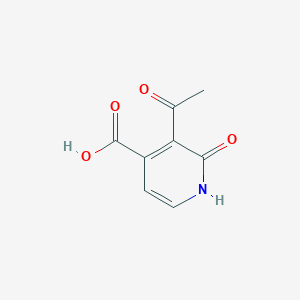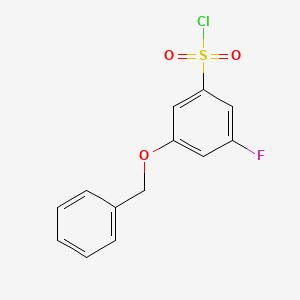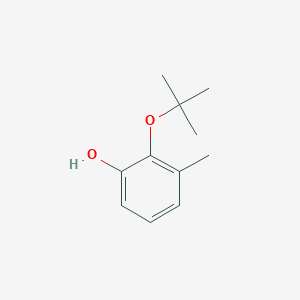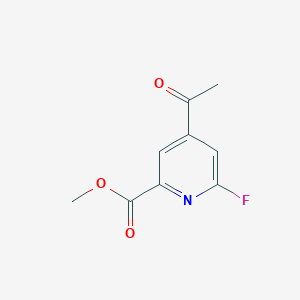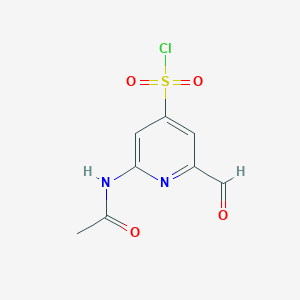
2-(Cyclohexyloxy)-6-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)-6-(methylthio)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the 2-position and a methylthio group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-(methylthio)phenol typically involves the introduction of the cyclohexyloxy and methylthio groups onto a phenol ring. One common method involves the reaction of 2-hydroxyphenol with cyclohexyl bromide in the presence of a base to form the cyclohexyloxy derivative. This intermediate can then be reacted with methylthiolating agents such as methylthiol chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ions (NO2+) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Cyclohexyloxy)-6-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the cyclohexyloxy and methylthio groups can influence the compound’s lipophilicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Methoxyphenol: Similar structure with a methoxy group instead of a cyclohexyloxy group.
4-Methylthio-phenol: Similar structure with a methylthio group at the 4-position instead of the 6-position.
Uniqueness
2-(Cyclohexyloxy)-6-(methylthio)phenol is unique due to the presence of both cyclohexyloxy and methylthio groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-methylsulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c1-16-12-9-5-8-11(13(12)14)15-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
InChI Key |
XFNZJPUZHXEQSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
